4-Methoxy-3-(3-methylbutoxy)benzaldehyde
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Overview
Description
4-Methoxy-3-(3-methylbutoxy)benzaldehyde is an organic compound with the molecular formula C13H18O3. It is a synthetic intermediate widely utilized in the pharmaceutical and chemical industries. This compound is known for its unique structure, which includes a methoxy group and a 3-methylbutoxy group attached to a benzaldehyde core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(3-methylbutoxy)benzaldehyde typically involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(3-methylbutoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and 3-methylbutoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: 4-Methoxy-3-(3-methylbutoxy)benzoic acid.
Reduction: 4-Methoxy-3-(3-methylbutoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(3-methylbutoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(3-methylbutoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy and 3-methylbutoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
4-Methoxy-3-methylbenzaldehyde: Similar structure but lacks the 3-methylbutoxy group.
4-Benzyloxy-3-methoxybenzaldehyde: Contains a benzyloxy group instead of the 3-methylbutoxy group.
3-Methoxy-4-(3-methylbutoxy)benzaldehyde: Isomer with different positions of the methoxy and 3-methylbutoxy groups.
Uniqueness: 4-Methoxy-3-(3-methylbutoxy)benzaldehyde is unique due to the presence of both methoxy and 3-methylbutoxy groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
4-methoxy-3-(3-methylbutoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)6-7-16-13-8-11(9-14)4-5-12(13)15-3/h4-5,8-10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKJFUIMEVOZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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